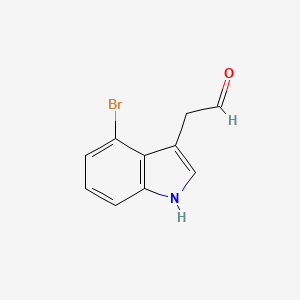

2-(4-Bromo-1H-indol-3-yl)acetaldehyde

Description

2-(4-Bromo-1H-indol-3-yl)acetaldehyde is a halogenated indole derivative featuring a bromine substituent at the 4-position of the indole ring and an acetaldehyde functional group at the 3-position. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . The bromine substituent enhances electrophilic reactivity and may influence binding interactions in biological systems, while the aldehyde group offers versatility for further synthetic modifications.

Properties

CAS No. |

1370699-77-6 |

|---|---|

Molecular Formula |

C10H8BrNO |

Molecular Weight |

238.084 |

IUPAC Name |

2-(4-bromo-1H-indol-3-yl)acetaldehyde |

InChI |

InChI=1S/C10H8BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,5-6,12H,4H2 |

InChI Key |

KJNFUMMBZDMUDE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC=O |

Synonyms |

1H-Indol-3-acetaldehyde, 4-broMo- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2-(4-Bromo-1H-indol-3-yl)acetonitrile

- Functional Group : Nitrile (-CN) at the 3-position.

- Properties : The nitrile group increases stability compared to aldehydes, reducing susceptibility to oxidation. It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals .

- Structural Data : Single-crystal X-ray analysis (R factor = 0.073, wR factor = 0.188) confirms a planar indole ring with a nitrile group oriented perpendicular to the ring .

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Functional Group: Ester (-COOEt) and nitro (-NO₂) groups.

- The ester group allows prodrug strategies for targeted delivery. Reported melting point: 163–165°C .

- Synthesis: Prepared via condensation of indole precursors with nitrobenzoyl derivatives in ethanol, yielding 60–70% efficiency .

(Z)-4-Bromo-3-benzylidene-1,3-dihydro-indol-2-one

Substituent Position and Electronic Effects

- 4-Bromo vs. 5-Bromo Substitution: 4-Bromoindoles (as in the target compound) exhibit distinct electronic effects compared to 5-bromo derivatives. For example, 5-bromo substituents in hexahydro-quinoline derivatives (e.g., Ethyl 4-(5-bromo-1H-indol-3-yl)-hexahydro-quinoline carboxylate) influence crystal packing via halogen bonding (R factor = 0.058) . Bromine at the 4-position may sterically hinder reactions at the 3-position, altering synthetic pathways compared to unsubstituted indoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.